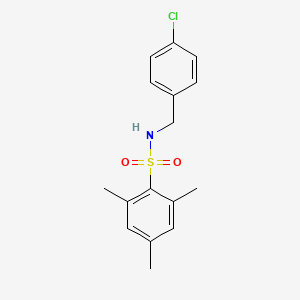
2-(5-phenyl-1H-tetrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-phenyl-1H-tetrazol-1-yl)ethanol, also known as PTE, is a tetrazole-based compound that has gained significant attention in scientific research due to its unique properties. PTE has been found to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities.
作用機序
The mechanism of action of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of fungal cell membrane integrity. 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
2-(5-phenyl-1H-tetrazol-1-yl)ethanol has been found to have low toxicity in vitro and in vivo. It has been shown to have minimal cytotoxicity against human cell lines and no significant adverse effects in animal models. 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has also been found to have good solubility in water and organic solvents, making it a promising candidate for drug development.
実験室実験の利点と制限
One of the main advantages of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is its broad spectrum of biological activities, which makes it a versatile compound for scientific research. However, one limitation of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is its low stability in acidic conditions, which may affect its efficacy in certain experimental settings.
将来の方向性
There are several future directions for 2-(5-phenyl-1H-tetrazol-1-yl)ethanol research. One area of interest is the development of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol-based drugs for the treatment of bacterial and fungal infections. Another area of research is the use of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol as a potential anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is a tetrazole-based compound that exhibits antibacterial, antifungal, antitumor, and anti-inflammatory activities. Its broad spectrum of biological activities makes it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol and to optimize its pharmacological properties for clinical use.
合成法
2-(5-phenyl-1H-tetrazol-1-yl)ethanol can be synthesized through a simple two-step reaction. The first step involves the reaction of 5-phenyltetrazole with 2-chloroethanol in the presence of sodium hydroxide. The resulting product is then treated with sodium azide in the presence of copper sulfate to yield 2-(5-phenyl-1H-tetrazol-1-yl)ethanol.
科学的研究の応用
2-(5-phenyl-1H-tetrazol-1-yl)ethanol has been extensively studied for its various biological activities. It has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus.
In addition to its antimicrobial properties, 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
特性
IUPAC Name |
2-(5-phenyltetrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-7-6-13-9(10-11-12-13)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLACPNKVBVZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Phenyltetrazol-1-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)


![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)



![4-[(2-furylmethyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5788701.png)
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)
![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)
![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)

